1-[4-(2-naphthyloxy)butyl]piperidine
Description
Properties
IUPAC Name |
1-(4-naphthalen-2-yloxybutyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-4-12-20(13-5-1)14-6-7-15-21-19-11-10-17-8-2-3-9-18(17)16-19/h2-3,8-11,16H,1,4-7,12-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJTYGYIRZSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801338062 | |
| Record name | 1-[4-(2-Naphthalenyloxy)butyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53669-89-9 | |
| Record name | 1-[4-(2-Naphthalenyloxy)butyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity Comparisons
Histamine H3 Receptor Antagonists
Piperidine analogues with substituted benzyl or phenoxy groups (e.g., 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines) exhibit antagonistic activity at histamine H3 receptors. The naphthyloxy substituent in 1-[4-(2-naphthyloxy)butyl]piperidine enhances receptor affinity compared to smaller aromatic groups. For example:
| Compound | Substituent | pA2 Value (H3 Receptor) | Reference |
|---|---|---|---|
| This compound | 2-Naphthyloxy | 8.43–8.49 | |
| Benzyl-substituted analogue | 4-Fluorobenzyl | 7.90–8.20 |
Key Insight : The extended aromatic system of the naphthyl group improves π-π stacking with receptor residues, boosting antagonistic potency .
Muscarinic M1 Receptor Modulators
AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) is an allosteric M1 agonist. Unlike this compound, AC-42 features a 4-oxo group and methylphenyl substituent, enabling selective allosteric activation. Structural differences highlight how substituent polarity and positioning dictate receptor interaction mechanisms (orthosteric vs. allosteric) .
Sigma-1 Receptor Ligands
[¹²⁵I]PAB ((2-piperidinylaminoethyl)4-iodobenzamide) binds sigma-1 receptors with high affinity (Ki = 6.0 nM).
Corrosion Inhibition
Piperidinium halides with allylphenoxy substituents (e.g., 1-(4-(2-allylphenoxy)butyl)piperidinium chloride) exhibit 84–95% corrosion inhibition on carbon steel. Comparatively, the naphthyloxy group in this compound may offer superior adsorption due to stronger van der Waals interactions and bulkier surface coverage, though experimental data specific to this compound are pending .
| Compound | Substituent | Gravimetric Efficiency (%) | Reference |
|---|---|---|---|
| Allylphenoxy-piperidinium | 2-Allylphenoxy | 84–95 | |
| This compound (hypothetical) | 2-Naphthyloxy | Predicted higher | – |
Key Insight: Larger aromatic systems (naphthyl vs. allylphenoxy) may enhance adsorption thermodynamics (ΔGads < -30 kJ/mol indicates strong chemisorption) .
Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioactivity
- Naphthyloxy vs. Phenyl: The naphthyl group increases cLogP (estimated ~4.5 vs.
- Chain Length : A butyl linker balances flexibility and rigidity, optimizing receptor binding compared to shorter (propyl) or longer (hexyl) chains .
Comparison with Lysosome-Targeting Agents
Siramesine (a σ2 agonist with a spiro-piperidine structure) induces lysosome membrane permeabilization (LMP) via high lipophilicity (cLogP = 4.04) and basicity (pKa = 10.01).
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(2-naphthyloxy)butyl]piperidine, and what key reaction conditions are critical for optimizing yield and purity?
The synthesis of this compound typically involves multi-step protocols. Key steps include:
- Alkylation : Reacting piperidine with a bromobutyl intermediate containing the naphthyloxy group.
- Protection/Deprotection : Using tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during intermediate steps .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic substituents, as seen in naphthyl-containing analogs .
Q. Critical Conditions :
Q. Optimization Strategies :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring and naphthyloxy substituent positions. Aromatic protons (δ 6.8–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~313.4 g/mol for C₁₉H₂₅NO).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What initial biological screening approaches are recommended for evaluating the pharmacological potential of this compound?
Screening Strategies :
- Enzyme Inhibition Assays : Test against kinases (e.g., Aurora A) or proteases using fluorescence-based kits .
- Cell Viability Assays : MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors) .
Q. Key Considerations :
- Use positive controls (e.g., doxorubicin for cytotoxicity, ketanserin for 5-HT₂A receptor binding).
- Validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?
Methodological Approaches :
- Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., replacing naphthyl with phenyl or altering the butyl chain length) to isolate activity drivers .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for conflicting targets (e.g., kinases vs. GPCRs) .
- Meta-Analysis : Cross-reference assay conditions (e.g., cell line specificity, incubation time) to identify protocol-dependent variability .
Case Study : A piperidine derivative showed conflicting IC₅₀ values for chymase inhibition due to differences in enzyme sources (human vs. murine); standardization resolved discrepancies .
Q. What advanced computational strategies can predict the binding interactions of this compound with neurological targets?
Strategies :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₃ receptor) over 100 ns to assess stability and key interactions (hydrogen bonds, π-π stacking) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to guide stereochemistry optimization .
- Pharmacophore Modeling : Identify critical moieties (e.g., naphthyloxy hydrophobicity, piperidine basicity) using tools like Schrödinger’s Phase .
Validation : Compare computational predictions with experimental SPR (Surface Plasmon Resonance) binding kinetics .
Q. What methodology should be employed to optimize the synthetic pathway for this compound under green chemistry principles?
Optimization Steps :
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) for coupling reactions to minimize metal waste .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for alkylation steps, improving energy efficiency .
Metrics : Calculate E-factor (kg waste/kg product) and Atom Economy to quantify improvements .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the selectivity of this compound for specific enzyme targets?
Design Framework :
Core Modifications : Vary the piperidine substituents (e.g., methyl, trifluoroethyl) to alter steric and electronic profiles .
Side-Chain Engineering : Introduce sulfonamide or acetyl groups to the butyl chain to enhance hydrogen bonding .
Bioisosteric Replacement : Replace naphthyloxy with quinolinyl or indolyl groups to modulate lipophilicity (LogP) .
Q. Validation :
- Test analogs against panels of related enzymes (e.g., kinase isoforms) to assess selectivity .
- Use cryo-EM or X-ray crystallography to resolve binding modes of high-selectivity derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
